molecular formula C10H7BrClNO B6255997 6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one CAS No. 1154917-59-5

6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B6255997
CAS No.: 1154917-59-5
M. Wt: 272.5
InChI Key:
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Description

6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the reaction of 2-methyl-3-bromoaniline with chloroacetyl chloride in the presence of a base can yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-methyl-1,4-dihydroquinolin-4-one
  • 8-chloro-2-methylquinoline
  • 4-hydroxy-2-quinolone derivatives

Uniqueness

6-bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is unique due to its specific bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

1154917-59-5

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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